molecular formula C₂₀H₂₆ClNO₃ B141112 Benactyzine hydrochloride CAS No. 57-37-4

Benactyzine hydrochloride

Cat. No. B141112
CAS RN: 57-37-4
M. Wt: 363.9 g/mol
InChI Key: ZCEHOOLYWQBGQO-UHFFFAOYSA-N
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Description

Benactyzine hydrochloride is an anticholinergic compound that has been studied for its psychopharmacological effects. It is known to exert a psychotogenic effect in large doses, reducing the excretion of 5-hydroxy-indole acetic acid in urine, which suggests an inhibitory effect on monoamine oxidase, an enzyme involved in the inactivation of serotonin . Benactyzine hydrochloride has also been shown to block behavioral disturbances induced by lysergic acid diethylamide (LSD-25) in rats, suggesting its potential as a blocking agent for certain psychotic effects . Clinically, it has been used as a physical relaxant to induce emotional and physical relaxation without drowsiness , and in combination with meprobamate for the treatment of depression . Its pharmacological profile includes causing hyperexcitability and clonic convulsions in animals, prolonging anesthesia, and modifying the effects of acetylcholine and epinephrine .

Synthesis Analysis

The synthesis of benactyzine and its analogues has been explored to understand the conformational requirements for binding to muscarinic receptors. Conformationally restricted analogues of benactyzine have been synthesized to probe the topography of these receptors, with the aim of identifying the preferred conformation for competitive binding . These studies are crucial for the development of more effective anticholinergic agents with specific receptor affinities.

Molecular Structure Analysis

The molecular structure of benactyzine hydrochloride has been investigated through the synthesis of structurally locked analogues. These analogues are designed to approximate certain conformations of benactyzine, providing insights into the binding conformation of flexible anticholinergics at the muscarinic receptor. For example, analogues that mimic the intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen or the ether oxygen of the ester group have been synthesized and evaluated for their pharmacological activity .

Chemical Reactions Analysis

Benactyzine hydrochloride interacts with various neurotransmitter systems. It has been shown to inhibit monoamine oxidase both in vitro and in vivo , affect the capture and liberation of noradrenaline , and modify the effects of neurotransmitters such as acetylcholine and epinephrine . These interactions are indicative of its complex pharmacological actions and potential for affecting multiple physiological processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of benactyzine hydrochloride contribute to its pharmacological effects and therapeutic applications. It has been used in dermatologic practice, where its anticholinergic properties reduce autonomic reactions to induced emotion . Additionally, its effects on vision and vision performance have been studied, revealing that it can reduce visual acuity, increase pupil size, and reduce the amplitude of accommodation and contrast sensitivity [7, 10]. These effects are significant considerations for its use in clinical settings, especially where visual performance is critical.

Scientific Research Applications

Pharmacological Effects

Benactyzine hydrochloride, an antispasmodic, causes hyperexcitability and clonic convulsions in animals but does not exhibit a taming effect. It prolongs hesobarbital anesthesia and modifies the effects of acetylcholine and epinephrine on blood pressure and isolated gut, without affecting spinal reflexes or cortical and subcortical electrical activity. Mice receiving benactyzine often died during electroshock seizures, which were tolerated by normal animals (Berger, Hendley, & Lynes, 1956).

Psychiatric Application

Benactyzine hydrochloride (Suavitil) has been studied for its ability to reduce autonomic reaction to induced emotion in both laboratory animals and human subjects. It has been observed to raise the threshold for external stimuli, thereby reducing irritation in patients experiencing excessive strain (Welsh & Ede, 1957).

Anticholinergic Activity

Benactyzine is a competitive inhibitor of butyrylcholinesterase (BChE), an enzyme involved in hydrolyzing various esters. This anticholinergic drug has a notable effect on the BChE activity in the human serum, indicating its potential role in treating conditions like organophosphate poisoning (Bodur, Çokuğraş, & Tezcan, 2001).

Vision and Vision Performance

Studies have shown that benactyzine affects vision and vision performance. It reduces static and dynamic visual acuity, increases pupil size, and affects the amplitude of accommodation and contrast sensitivity, indicating its impact on functions with significant cognitive components (Brown et al., 1982).

Behavioral Effects

Benactyzine hydrochloride has been studied for its effects on behavior. It has been used to investigate its impact on operant behaviors like fixed interval schedule of reinforcement and avoidance conditioning, showing both rate-increasing and rate-decreasing activities depending on various factors (Boren, 1961).

Safety And Hazards

Benactyzine hydrochloride is toxic if swallowed . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . When heated to decomposition, it emits very toxic fumes of NOx and HCl .

Future Directions

While Benactyzine hydrochloride is no longer widely used in medicine, it remains a useful drug for scientific research . Future research may explore its potential uses in new therapeutic contexts.

properties

IUPAC Name

2-(diethylamino)ethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3.ClH/c1-3-21(4-2)15-16-24-19(22)20(23,17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14,23H,3-4,15-16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEHOOLYWQBGQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8052774
Record name Benactyzine hydrochloride
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Molecular Weight

363.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>54.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11533009
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Benactyzine hydrochloride

CAS RN

57-37-4
Record name Benactyzine hydrochloride
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Record name Benactyzine hydrochloride
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Record name Benactyzine hydrochloride
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Record name Benzeneacetic acid, .alpha.-hydroxy-.alpha.-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride (1:1)
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Record name Benactyzine hydrochloride
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Record name Benactyzine hydrochloride
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Record name BENACTYZINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
293
Citations
A Coady, ECO Jewesbury - British Medical Journal, 1956 - ncbi.nlm.nih.gov
A new drug has recently been introduced into this country for use in states characterized by emotional and physical tension. This drug, benactyzine hydrochloride (" suavitil"), is the …
Number of citations: 44 www.ncbi.nlm.nih.gov
JP Jefferies, JI Phillips - Journal of Pharmacy and Pharmacology, 1956 - academic.oup.com
… BENACTYZINE hydrochloride has been used in Denmark for the treatment of emotional and physical tension' and has been recently tested in this ~ountry~-~. It is usually administered …
Number of citations: 5 academic.oup.com
EA Snegirev - Bulletin of Experimental Biology and Medicine, 1971 - Springer
To investigate the action of the drugs on the capture of noradrenalin by the heart tissues, 200-300~ g/liter noradrenalin (control) was added to the nutrient fluid in one of the Marriott's …
Number of citations: 2 link.springer.com
PH Glow - British Journal of Psychology, 1959 - Wiley Online Library
… Experiments are described at three levels of inquiry at which it can be shown that benactyzine hydrochloride has a blocking effect on the behavioural disturbance in rats treated with …
CP Seager, A Leitch - British Medical Journal, 1956 - ncbi.nlm.nih.gov
… There was thus no evidence that the drug taken by mouth in this dosage had any consistent effect on the EEG These findings indicate that benactyzine hydrochloride was no better than …
Number of citations: 13 www.ncbi.nlm.nih.gov
GR Hargreaves, M Hamilton, JM Roberts - British Medical Journal, 1957 - ncbi.nlm.nih.gov
… Benactyzine hydrochloride has been found to reduce or modify stress-induced behaviour in animals (Jacobsen and Sonne, 1955; Jacobsen and Skaarup, 1955a, 1955b). It has also …
Number of citations: 20 www.ncbi.nlm.nih.gov
M HAMILTON, R JM - British Medical Journal, 1957 - europepmc.org
… Benactyzine hydrochloride has been found to reduce or modify stress-induced behaviour in animals (Jacobsen and Sonne, 1955; Jacobsen and Skaarup, 1955a, 1955b). It has also …
Number of citations: 6 europepmc.org
AL WELSH, M EDE - AMA Archives of Dermatology, 1957 - jamanetwork.com
Benactyzine hydrochloride (Suavitil) is a member of that … supported the claim that benactyzine hydrochloride, in persons with … Benactyzine hydrochloride raises the threshold for external …
Number of citations: 3 jamanetwork.com
TJ Petcher - Journal of the Chemical Society, Perkin Transactions 2, 1974 - pubs.rsc.org
… Out of interest in the psychic effects of these molecules, it was decided to determine the crystal structure of (I) , benactyzine hydrochloride, a drug more specifically used for its CNS …
Number of citations: 5 pubs.rsc.org
DG Shand - British Journal of Pharmacology and Chemotherapy, 1965 - ncbi.nlm.nih.gov
… (Samoore), amylobarbitone sodium (Boots), methylpentynol and methylpentynol carbamate (British Schering), mephenesin (BDH), paraldehyde (BDH), benactyzine hydrochloride (…
Number of citations: 10 www.ncbi.nlm.nih.gov

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